4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride
Overview
Description
4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride is an organic compound with the molecular formula C11H7BrClNO3S. It is a sulfonyl chloride derivative that features a brominated pyridine ring and a benzenesulfonyl chloride moiety. This compound is commonly used in organic synthesis, particularly as a coupling agent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride typically involves the reaction of 5-bromo-2-pyridinol with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-Bromo-2-pyridinol+Benzenesulfonyl chloride→4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Coupling reactions: It is used as a coupling agent in peptide synthesis and other organic transformations.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Coupling reactions: Reagents such as carboxylic acids and amines are used in the presence of a base to form amide bonds.
Major Products Formed
Sulfonamide derivatives: Formed through nucleophilic substitution reactions.
Peptide bonds: Formed through coupling reactions with carboxylic acids and amines.
Scientific Research Applications
4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in organic synthesis, particularly in the formation of peptide bonds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: Utilized in the development of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various coupling reactions, where the compound acts as an activating agent for carboxylic acids, facilitating the formation of amide bonds.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzenesulfonyl chloride: Another sulfonyl chloride derivative with a brominated benzene ring.
5-Bromo-2-methoxybenzenesulfonyl chloride: A sulfonyl chloride derivative with a methoxy group on the benzene ring.
Uniqueness
4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride is unique due to the presence of both a brominated pyridine ring and a benzenesulfonyl chloride moiety. This combination imparts distinct reactivity and makes it particularly useful in specific organic synthesis applications.
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)oxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO3S/c12-8-1-6-11(14-7-8)17-9-2-4-10(5-3-9)18(13,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPZOWBZYLSCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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